

A Comprehensive Technical Guide to Methyl 4-chloro-3-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-chloro-3-hydroxybenzoate

Cat. No.: B042347

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This document provides a detailed overview of **Methyl 4-chloro-3-hydroxybenzoate**, a significant chemical intermediate in pharmaceutical research and development. It covers its chemical identity, physicochemical properties, and a standard laboratory-scale synthesis protocol.

Nomenclature

- IUPAC Name: methyl 3-chloro-4-hydroxybenzoate[1]
- Synonyms: 3-Chloro-4-hydroxybenzoic acid methyl ester, 4-Hydroxy-3-chlorobenzoic acid methyl ester, Methyl 3-chloro-4-hydroxy benzoate, Methyl 4-hydroxy-3-chlorobenzoate[1][2]

Physicochemical Data

A summary of the key physical and chemical properties of **Methyl 4-chloro-3-hydroxybenzoate** is presented in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Property	Value	Source
Molecular Formula	C ₈ H ₇ ClO ₃	[1][3]
Molecular Weight	186.59 g/mol	[1]
Melting Point	108-110 °C	[2][3]
Boiling Point (Predicted)	284.9 ± 20.0 °C	[3]
Density (Predicted)	1.354 ± 0.06 g/cm ³	[2][3]
pKa (Predicted)	6.89 ± 0.18	[2][3]
Appearance	White to off-white solid	[2][3]
CAS Number	3964-57-6	[1][3]

Experimental Protocol: Synthesis of Methyl 4-chloro-3-hydroxybenzoate

The following protocol details a common method for the synthesis of **Methyl 4-chloro-3-hydroxybenzoate** via Fischer esterification of 3-chloro-4-hydroxybenzoic acid.

Materials:

- 3-chloro-4-hydroxybenzoic acid (1.0 g, 5.8 mmol)
- Methanol (30 mL)
- Sulfuric acid (3 mL, 56.3 mmol)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- To a solution of 3-chloro-4-hydroxybenzoic acid in methanol, add sulfuric acid.
- Stir the reaction mixture at 60 °C for 12 hours.[3]
- After the reaction is complete, cool the mixture to room temperature.
- Remove the methanol under reduced pressure.
- Partition the residue between saturated sodium bicarbonate solution and ethyl acetate.[3]
Repeat the extraction with ethyl acetate twice more.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the product.[3]

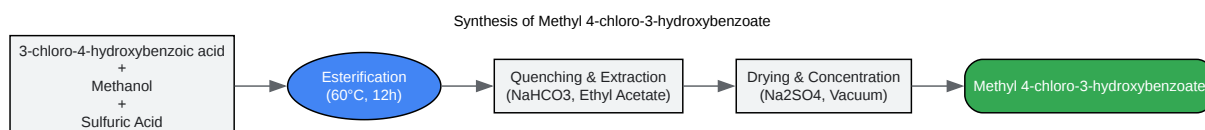
Expected Yield: Approximately 0.9 g (83%) of methyl 3-chloro-4-hydroxybenzoate as a white solid.[3]

Applications in Drug Development

Methyl 4-chloro-3-hydroxybenzoate serves as a key reagent in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of alkylidene hydrazides, which act as human glucagon receptor antagonists. These antagonists are investigated for their potential in treating hyperglycemia and diabetes.[3]

Diagrams

Synthesis Workflow of **Methyl 4-chloro-3-hydroxybenzoate**



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Caption: A flowchart illustrating the key stages in the synthesis of **Methyl 4-chloro-3-hydroxybenzoate**.

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References

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Address: 3281 E Guasti Rd

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